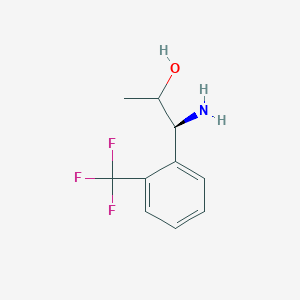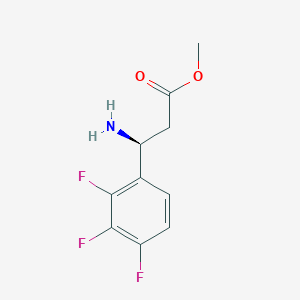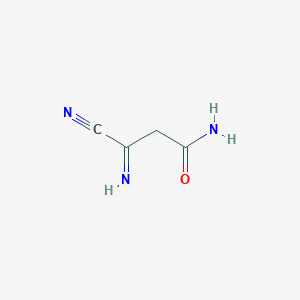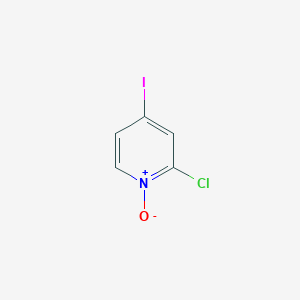![molecular formula C16H20N2O4 B13052973 Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13052973.png)
Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a benzyl group, an oxo group, and a diazaspiro undecane ring system. The spirocyclic structure imparts significant stability and unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-oxo-1-oxa-4,8-diazaspiro[55]undecane-8-carboxylate typically involves multi-step organic reactions One common synthetic route includes the reaction of benzylamine with a suitable oxo compound to form the spirocyclic coreThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Aplicaciones Científicas De Investigación
Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity in various therapeutic areas.
Industry: The compound is used in the development of new materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites and interact with proteins in a unique manner. This interaction can modulate enzyme activity, inhibit or activate specific pathways, and lead to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane: Similar spirocyclic structure but lacks the carboxylate group.
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane: Another spirocyclic compound with slight variations in the ring system.
1-Oxa-8-azaspiro[5.5]undecane: A simpler spirocyclic compound with fewer functional groups.
Uniqueness
Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate stands out due to its unique combination of functional groups and spirocyclic structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C16H20N2O4 |
|---|---|
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate |
InChI |
InChI=1S/C16H20N2O4/c19-14-16(22-10-8-17-14)7-4-9-18(12-16)15(20)21-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,19) |
Clave InChI |
LBMKBDTWFQVKTO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CN(C1)C(=O)OCC3=CC=CC=C3)C(=O)NCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


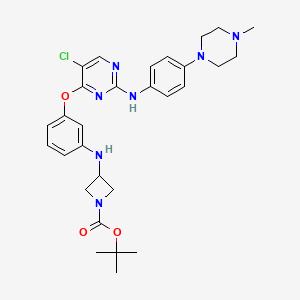
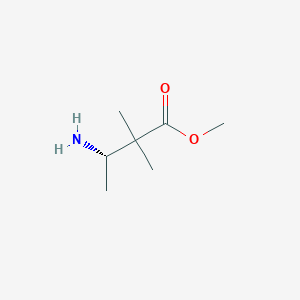
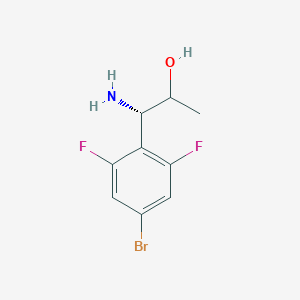
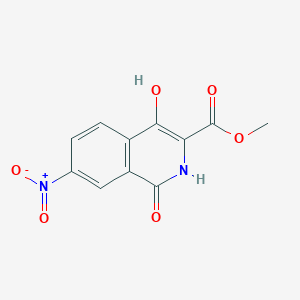
![(E)-N-(2-nitrophenyl)-1-{N'-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide](/img/structure/B13052920.png)
![(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052933.png)
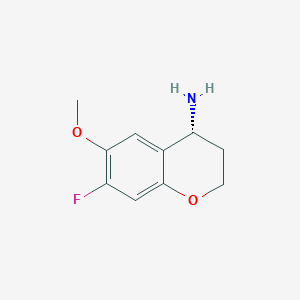
![(1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052943.png)
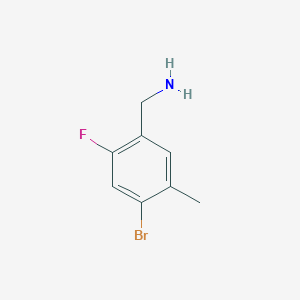
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(1Z,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline](/img/structure/B13052955.png)
